molecular formula C8H6IN3O2 B13083330 Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B13083330
M. Wt: 303.06 g/mol
InChI Key: XCNCFEQUWLUCGV-UHFFFAOYSA-N
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Description

Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C8H6IN3O2. It is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by its unique structure, which includes an iodine atom and a methyl ester group, making it a valuable intermediate in various chemical reactions and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the iodination of imidazo[1,2-a]pyrimidine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the imidazo[1,2-a]pyrimidine core play crucial roles in its binding affinity and activity . The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Uniqueness: Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom enhances its potential as a versatile intermediate in various synthetic and medicinal applications .

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3

InChI Key

XCNCFEQUWLUCGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C=CC=NC2=N1)I

Origin of Product

United States

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